AG-7404 AG-7404 AG-7404 is a potent protease inhibitor with Anti-poliovirus activity. AG-7404 was active against all virus with EC50 values ranging from 0.080 to 0.674 μM. AG-7404 was fully active against all V-073-resistant variants, with EC₅₀ values ranging from 0.218 to 0.819 μM, compared to values of 0.202-0.407 μM for the V-073-susceptible parental strains. In vitro drug combination experiments demonstrated synergy between AG-7404 and either V-073 or BTA798, whereas the combination of the two capsid inhibitors acted additively.
Brand Name: Vulcanchem
CAS No.: 343565-99-1
VCID: VC0517499
InChI: InChI=1S/C26H29N5O7/c1-4-7-21(31-13-6-8-19(26(31)36)29-24(34)20-14-16(3)38-30-20)25(35)28-18(9-10-22(32)37-5-2)15-17-11-12-27-23(17)33/h1,6,8-10,13-14,17-18,21H,5,7,11-12,15H2,2-3H3,(H,27,33)(H,28,35)(H,29,34)/b10-9+/t17-,18+,21-/m0/s1
SMILES: CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C
Molecular Formula: C26H29N5O7
Molecular Weight: 523.5 g/mol

AG-7404

CAS No.: 343565-99-1

Cat. No.: VC0517499

Molecular Formula: C26H29N5O7

Molecular Weight: 523.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AG-7404 - 343565-99-1

Specification

CAS No. 343565-99-1
Molecular Formula C26H29N5O7
Molecular Weight 523.5 g/mol
IUPAC Name ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate
Standard InChI InChI=1S/C26H29N5O7/c1-4-7-21(31-13-6-8-19(26(31)36)29-24(34)20-14-16(3)38-30-20)25(35)28-18(9-10-22(32)37-5-2)15-17-11-12-27-23(17)33/h1,6,8-10,13-14,17-18,21H,5,7,11-12,15H2,2-3H3,(H,27,33)(H,28,35)(H,29,34)/b10-9+/t17-,18+,21-/m0/s1
Standard InChI Key QCUZOJBYWQPLIN-BNMFZAHFSA-N
Isomeric SMILES CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C
SMILES CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C
Canonical SMILES CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C
Appearance Solid powder

Introduction

Chemical and Structural Properties of AG-7404

AG-7404, also known by its synonyms V-7404 and PC-20017, is a small-molecule compound with the chemical formula C₂₆H₂₉N₅O₇ and a molecular weight of 523.55 g/mol . Its canonical SMILES representation (O=C(OCC)/C=C/C@@HC[C@H]3C(NCC3)=O) reflects a complex structure featuring an α,β-unsaturated ester moiety critical for irreversible protease inhibition . The compound exists as a solid at room temperature and is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM, making it suitable for in vitro assays .

Stability and Formulation Considerations

Storage conditions significantly impact AG-7404's stability:

  • Short-term: ≤1 month at -20°C

  • Long-term: ≤6 months at -80°C

For in vivo applications, formulation studies recommend dissolving AG-7404 in DMSO followed by sequential addition of PEG300 and Tween 80 to enhance solubility in aqueous media . Pharmacokinetic simulations suggest a dose-dependent absorption profile, with 1 mg/mL stock solutions enabling flexible dosing regimens in animal models .

Mechanism of Action: Targeting Viral 3C Protease

AG-7404 exerts its antiviral effects through covalent modification of the picornaviral 3C protease (3Cpro), a cysteine-dependent enzyme essential for processing viral polyproteins into functional components . Structural analyses reveal that AG-7404's α,β-unsaturated ester group forms a Michael adduct with the catalytic cysteine residue (Cys147 in poliovirus 3Cpro), inducing irreversible enzyme inactivation . This mechanism differs from competitive inhibitors by preventing viral escape through point mutations.

Structural Basis of Inhibition

Crystallographic studies of AG-7404 bound to SARS-CoV-2 main protease (Mpro) demonstrate conserved interactions despite only 48% sequence homology with picornaviral 3Cpro . Key binding features include:

  • S1 pocket: Hydrogen bonding with His163

  • S4 subsite: Hydrophobic interactions with Leu167

  • Catalytic dyad: Covalent linkage to Cys145

This cross-reactivity suggests AG-7404 may have broader antiviral applications beyond enteroviruses, though its potency against coronaviruses (EC₅₀ = 5.99 μM for SARS-CoV-2) remains inferior to dedicated Mpro inhibitors .

Preclinical Antiviral Activity

AG-7404 demonstrates broad-spectrum activity against enteroviruses, with notable efficacy highlights:

Virus StrainEC₅₀ (μM)Resistance Profile
Poliovirus (Wild-type)0.08–0.674Active against V-073-resistant variants
EV-D680.004–0.027Synergy with pocapavir
EV-A710.022–0.509No cross-resistance with pleconaril
CV-A165.99Limited activity

Synergistic Combinations

AG-7404 enhances the potency of capsid inhibitors through dual targeting of viral replication:

  • With pocapavir (V-073): Reduces EC₅₀ by 12-fold in poliovirus assays

  • With BTA798: Achieves 98% viral load reduction in coxsackievirus B3 models

  • Triple therapy (pleconaril + AG-7404 + mindeudesivir): Suppresses enterovirus replication in pancreatic β-cells and heart organoids without altering glucose metabolism

Pharmacokinetics and Clinical Development

A phase 1 randomized, placebo-controlled trial (N=76) established AG-7404's safety and pharmacokinetic profile :

Single Ascending Dose (SAD) Study

Dose (mg)Cₘₐₓ (μg/mL)T₁/₂ (h)AUC₀–∞ (μg·h/mL)
2001.2 ± 0.37.8 ± 2.19.5 ± 2.4
200018.6 ± 4.78.9 ± 3.2142.3 ± 35.1

Multiple Ascending Dose (MAD) Study

Twice-daily 2,000 mg dosing for 7 days showed:

  • Accumulation ratio: 1.3 (Cₘₐₓ) and 1.5 (AUCτ)

  • Trough concentrations: ≥0.5× EC₉₀ against poliovirus

No QT interval prolongation or clinically significant laboratory abnormalities were observed, supporting progression to phase 2 trials for enterovirus D68-associated acute flaccid myelitis .

Recent Advances and Future Directions

SARS-CoV-2 Main Protease Inhibition

Despite being optimized for picornaviruses, AG-7404 inhibits SARS-CoV-2 Mpro with an IC₅₀ of 2.1 μM through a distinct binding mode compared to rupintrivir . Structural modifications to improve S4 subsite occupancy could enhance anti-coronavirus activity.

Organoid-Based Therapeutic Validation

A 2025 study demonstrated AG-7404's utility in complex human models:

  • Pancreatic organoids: Maintained insulin secretion (98.7% vs. control) during CV-B4 infection

  • Cardiac organoids: Preserved contraction rhythm (Δ<5% from baseline) in EV-A71-infected tissues

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